molecular formula C18H20N4OS2 B4575105 2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide

2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide

Cat. No.: B4575105
M. Wt: 372.5 g/mol
InChI Key: XAZKZGMGTIAOKA-UHFFFAOYSA-N
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Description

2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N4OS2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.10785362 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Radiosynthesis Techniques : Studies have detailed the radiosynthesis of related compounds, highlighting the methodologies for achieving high specific activity necessary for metabolic and mode of action studies (Latli & Casida, 1995).
  • Cascade Reactions for Heterocycles : Research on thioureido-acetamides presents versatile starting materials for heterocyclic syntheses via one-pot cascade reactions, leading to various heterocycles with excellent atom economy, indicating the potential for creating complex structures from simple precursors (Schmeyers & Kaupp, 2002).
  • Silylation and Heterocycles Formation : The interaction between N-(2-hydroxyphenyl)acetamide and dichlorosilanes has been explored, forming silaheterocyclic compounds, which showcases the synthetic flexibility and potential application in developing novel compounds (Lazareva et al., 2017).

Biological Activities

  • Anticancer Properties : Research into thiazole derivatives explores their potential as anticancer agents. One study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities, demonstrating selectivity and potency in inhibiting human lung adenocarcinoma cells (Evren et al., 2019).
  • Enzyme Inhibition Studies : Synthesis of 1,2,4-triazole-derived compounds and their evaluation as enzyme inhibitors highlight the potential for these compounds to serve as lead molecules for developing treatments targeting specific enzymes (Riaz et al., 2020).

Antimicrobial Activity

  • Pyrimidine-Triazole Derivatives : A study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives against bacterial and fungal strains suggests these compounds could serve as effective antimicrobial agents (Majithiya & Bheshdadia, 2022).

Properties

IUPAC Name

2-[[5-(4,5-dimethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-11-7-5-6-8-15(11)19-16(23)10-25-18-21-20-17(22(18)4)14-9-24-13(3)12(14)2/h5-9H,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKZGMGTIAOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CSC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide
Reactant of Route 6
2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide

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